Ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 2H-pyrazolo[3,4-b]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-2-14-9(13)7-6-4-3-5-10-8(6)12-11-7/h3-5H,2H2,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWPBZBGGTNNWDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=NC2=NN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80733122 | |
| Record name | Ethyl 2H-pyrazolo[3,4-b]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80733122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849069-32-5 | |
| Record name | Ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=849069-32-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2H-pyrazolo[3,4-b]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80733122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Kinase Inhibition
Ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate serves as a crucial intermediate in the synthesis of kinase inhibitors. Kinases are pivotal in various signaling pathways, and their inhibition can lead to therapeutic effects in diseases such as cancer. The compound has been utilized to prepare derivatives that demonstrate significant inhibitory activity against several kinases, making it a valuable scaffold in cancer therapy research .
Neurological Disorders
Recent studies have explored the potential of pyrazolo[3,4-b]pyridine derivatives in treating neurological disorders, including multiple sclerosis, Parkinson’s disease, and Alzheimer’s disease. The introduction of functional groups at the C-3 position of the pyrazolo scaffold has been shown to enhance affinity and efficacy at cannabinoid receptors, which are implicated in neuroprotection and neuroregeneration .
Anti-Diabetic Activity
Research has indicated that derivatives of this compound exhibit anti-diabetic properties through their ability to inhibit α-amylase activity. This suggests a potential application in managing diabetes by controlling carbohydrate metabolism .
Antiviral Properties
The compound has also been investigated for its antiviral properties. Novel derivatives synthesized from this compound have shown broad-spectrum antiviral activity against various viruses, highlighting its potential as a lead compound in antiviral drug development .
Palladium-Catalyzed Aminocarbonylation
This method utilizes palladium catalysts to introduce amide functionalities into the pyrazolo scaffold efficiently. Recent advancements have improved yields and functional group tolerance, facilitating the synthesis of diverse derivatives suitable for biological testing .
Sequential Opening/Closing Cascade Reactions
A novel synthetic pathway has been developed that employs sequential reactions under mild conditions to construct pyrazolo[3,4-b]pyridine scaffolds from simpler precursors. This method enhances the efficiency of synthesis while maintaining structural diversity necessary for pharmacological applications .
Suzuki Cross-Coupling Reactions
The Suzuki reaction has been effectively employed to create biaryl derivatives from this compound. These derivatives have been screened for various biological activities, including enzyme inhibition and potential therapeutic effects against metabolic disorders .
Case Study 1: Synthesis of Kinase Inhibitors
A study highlighted the synthesis of multiple kinase inhibitors using this compound as a starting material. The resulting compounds exhibited IC50 values in the nanomolar range against specific kinases involved in cancer progression, demonstrating their potential as therapeutic agents.
Case Study 2: Neurological Drug Development
In another investigation focusing on neurological disorders, researchers synthesized a series of N-1-substituted pyrazolo derivatives derived from this compound. These compounds were evaluated for their neuroprotective effects and showed promising results in preclinical models of neurodegeneration.
Mechanism of Action
The mechanism by which Ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. For example, in the context of enzyme inhibition, the compound may bind to the active site of an enzyme, preventing its catalytic activity. The exact mechanism can vary depending on the specific application and biological system.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pyrazolo[3,4-b]pyridine scaffold is highly modifiable, allowing structural variations that influence physicochemical properties and bioactivity. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison of Ethyl 1H-Pyrazolo[3,4-b]pyridine-3-carboxylate and Derivatives
Key Research Findings
Synthetic Flexibility :
- The parent compound’s ester group enables straightforward hydrolysis to carboxylic acids or conversion to amides, facilitating diversification. For example, LiOH-mediated hydrolysis of ethyl esters yields carboxylic acids, which are critical for forming bioactive conjugates .
- Brominated derivatives (e.g., 5-bromo) undergo Suzuki-Miyaura cross-coupling reactions, enabling aryl/heteroaryl introductions for tailored bioactivity .
Biological Activity :
- Antiviral Activity : Derivatives like ARA-04 and ARA-05 exhibit inhibitory effects against herpes simplex virus type 1 (HSV-1) by targeting viral replication steps. Their EC₅₀ values range from 12–25 µM, with selectivity indices >10 .
- Kinase Inhibition : Methyl 1-(3-iodophenyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (Compound 24) is a key intermediate in synthesizing NF-κB-inducing kinase (NIK) inhibitors, showing promise in inflammatory disease models .
Physicochemical Properties :
- Solubility : Chlorine or bromine substituents enhance lipophilicity (logP ~2.1–2.5), while hydrogenated analogs (e.g., tetrahydro derivatives) improve aqueous solubility .
- Stability : Esters are stable under acidic conditions but hydrolyze in basic environments, making them suitable for prodrug designs .
Biological Activity
Ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound, supported by recent research findings.
Synthesis
Recent studies have developed various synthetic routes for producing this compound. Notably, a straightforward method involves the reaction of 5-aminopyrazoles with α-oxoketene dithioacetals under acidic conditions. This method has been optimized to yield high purity and significant quantities of the desired compound .
Antimicrobial Properties
This compound has shown promising activity against various bacterial strains, including Mycobacterium tuberculosis (M. tuberculosis). In vitro evaluations demonstrated that derivatives of this compound exhibit potent inhibitory effects on M. tuberculosis, making them potential candidates for treating multi-drug resistant strains .
Inhibition of TBK1
Recent research identified derivatives of pyrazolo[3,4-b]pyridine as effective inhibitors of TANK-binding kinase 1 (TBK1), which plays a crucial role in immune responses and cancer progression. For instance, one derivative exhibited an IC50 value of 0.2 nM against TBK1 and effectively inhibited downstream interferon signaling in immune cells . This suggests that this compound and its derivatives may have applications in immunotherapy and cancer treatment.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by various substituents at different positions on the pyrazole ring. A comprehensive study on SAR revealed that modifications at the N(1) and C(3) positions significantly affect the compound's potency and selectivity against targeted proteins such as TBK1 .
Case Studies
A series of case studies have highlighted the efficacy of this compound in different biological assays:
- Study on Antimicrobial Activity : A study demonstrated that derivatives of this compound showed a significant reduction in bacterial viability at concentrations as low as 10 µM against M. tuberculosis strains, indicating strong antimicrobial properties .
- Cancer Cell Line Studies : In vitro tests against various cancer cell lines (e.g., A172, U87MG) showed that these compounds could inhibit cell proliferation effectively, with some derivatives achieving over 80% inhibition at micromolar concentrations .
Data Summary
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The ester group at position 3 undergoes nucleophilic substitution with hydrazine derivatives to form carbohydrazides, a key intermediate for further functionalization. For example:
-
Reaction with hydrazine hydrate in ethanol yields pyrazolo[3,4-b]pyridine-5-carbohydrazide (4 ) (Scheme 2) .
-
Substitution with phenyl isothiocyanate produces 2-(3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl)-N-phenyl-hydrazine-1-carbothioamide (6a ) in 89% yield under reflux .
Key Conditions :
| Reagent | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| Hydrazine hydrate | Ethanol | Reflux | 5 | 90 |
| Phenyl isothiocyanate | Ethanol | Reflux | 8 | 89 |
Condensation Reactions
The compound participates in cyclocondensation with carbonyl compounds to form fused heterocycles:
-
Reaction with ethyl 2,4-dioxo-4-phenylbutanoate in acetic acid yields ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate (3a ) (Scheme S1) .
-
Condensation with diethyl acetylenedicarboxylate in toluene forms pyrazolone derivatives (e.g., 13 ) in 90% yield .
Optimized Solvent Effects :
| Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|
| AcOH | 120°C | 5 | 90 |
| Toluene | Reflux | 3 | 90 |
Mechanistic Pathways
Preparation Methods
General Synthetic Strategy
The synthesis of Ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate typically involves:
- Formation of key intermediates such as substituted pyrazoles or pyridine derivatives.
- Cyclization reactions under acidic conditions to form the fused heterocyclic system.
- Esterification or introduction of the ethyl carboxylate group at the 3-position.
These steps often employ condensation reactions, diazotization, and cyclization cascades, sometimes catalyzed by acids or solid acid catalysts.
Specific Preparation Methods
Diazotization and Cyclization Route (Patent CN102911174A)
- Starting Materials: Compound V (a precursor with R = H or Br) and sodium nitrite.
- Reaction Conditions:
- Molar ratio of compound V to sodium nitrite: 1.0 : 1.0–2.0.
- Temperature controlled at -5 °C to 0 °C.
- Acidic medium using dilute sulfuric acid or hydrochloric acid.
- Process: Diazotization of compound V followed by cyclization leads to the formation of this compound or its bromo-substituted analog.
- Yield: Greater than 90%, with mild reaction conditions and straightforward workup.
- Additional Notes: The preparation of intermediate V involves reaction of compound II with methyl acetoacetate in the presence of alkali, with molar ratios of compound II : alkali : methyl acetoacetate ranging from 1.0 : 1.0–2.5 : 1.5–2.5.
Catalytic Synthesis Using Amorphous Carbon-Supported Sulfonic Acid (PMC Article, 2023)
- Starting Materials: 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and aniline.
- Catalyst: Amorphous carbon-supported sulfonic acid (AC-SO3H) prepared by carbonization of rice husk with sulfuric acid.
- Reaction Conditions:
- Room temperature.
- Ethanol as solvent.
- 30 minutes reaction time.
- Workup: Filtration, washing with ethanol, recrystallization.
- Yield: 80%.
- Significance: Mild conditions, environmentally friendly catalyst, gram-scale synthesis possible.
- Product: Ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate, a related scaffold.
Comparative Data Table of Preparation Methods
| Method | Key Reactants | Conditions | Catalyst/Medium | Temperature | Reaction Time | Yield | Notes |
|---|---|---|---|---|---|---|---|
| Diazotization & Cyclization (Patent CN102911174A) | Compound V, Sodium Nitrite | Acidic (H2SO4 or HCl) | None (chemical reagents) | -5 to 0 °C | Not specified | >90% | Mild conditions, high yield, simple workup |
| Condensation of Pyrazolyl Amines (RSC Advances, 2015) | 1,3-diphenyl-1H-pyrazol-5-amine, ethyl 2,4-dioxo-4-phenylbutanoate | Reflux in Acetic Acid | None | Reflux (~118 °C) | 5 hours | Efficient (not quantified) | Straightforward, crystallization purification |
| Catalytic Synthesis (PMC, 2023) | Dihydropyrano[2,3-c]pyrazole derivative, Aniline | Ethanol solvent, AC-SO3H catalyst | Amorphous carbon-supported sulfonic acid | Room temp | 30 minutes | 80% | Green catalyst, mild conditions, gram-scale |
Research Findings and Notes
The diazotization method offers a highly efficient route with yields exceeding 90%, suitable for preparing both unsubstituted and bromo-substituted derivatives. The reaction's mild temperature and acidic medium facilitate easy handling and purification.
The condensation approach using pyrazolyl amines and β-ketoesters under reflux in acetic acid allows for the formation of pyrazolo[3,4-b]pyridine esters with good purity. This method is classical and widely used in heterocyclic synthesis.
The novel catalytic method employing a biomass-derived solid acid catalyst (AC-SO3H) represents an advance in green chemistry. It enables rapid synthesis at room temperature with good yields and easy catalyst recovery, demonstrating potential for scale-up and sustainable synthesis.
The choice of method depends on the desired substitution pattern, scale, and available equipment. The diazotization method is preferable for high-yield industrial synthesis, while the catalytic method offers environmental benefits for research-scale preparation.
Summary Table of Key Physical and Chemical Data
| Property | Data |
|---|---|
| Molecular Formula | C9H9N3O2 |
| Molecular Weight | 191.19 g/mol |
| CAS Number | 849069-32-5 |
| IUPAC Name | This compound |
| SMILES | CCOC(=O)C1=C2C=CC=NC2=NN1 |
| Standard InChIKey | UWPBZBGGTNNWDP-UHFFFAOYSA-N |
Q & A
Q. What are the standard synthetic routes for Ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate?
The synthesis typically involves multi-step strategies:
- Bromination followed by esterification : Starting with 1H-pyrazolo[3,4-b]pyridine, bromination using N-bromosuccinimide yields intermediates, which are esterified with ethyl chloroformate .
- Mannich base reactions : Thiourea derivatives react with ethyl 2-chloroacetate under reflux to form thiazolidin-4-one derivatives, as demonstrated in pyrazolo[3,4-b]pyridine hybrid synthesis .
- Cyclocondensation : Pyrazole-amine precursors react with α,β-unsaturated carbonyl compounds, catalyzed by trifluoroacetic acid (TFA), to form the bicyclic core .
Q. How is the compound characterized to confirm structural integrity?
Methodological characterization includes:
- Spectroscopy : and NMR to verify substituent positions and ester group integration (e.g., δ 4.21–4.33 ppm for ethyl ester protons) .
- Mass spectrometry : High-resolution ESI-MS or EI-MS to confirm molecular weight (e.g., m/z 271.1065 for intermediates) .
- Chromatography : HPLC with UV detection (e.g., 98.6% purity reported in analogs) .
Q. What are the primary biological targets of this compound?
- Tropomyosin receptor kinases (TRKs) : Brominated analogs inhibit TRK-mediated signaling pathways (Ras/Erk, PI3K/Akt), validated via kinase inhibition assays .
- Antimicrobial activity : Derivatives with aryl/thioether substituents exhibit activity against Gram-positive bacteria (e.g., S. aureus), assessed via MIC assays .
Advanced Research Questions
Q. How can synthetic yields be optimized for complex derivatives?
Key strategies include:
- Catalyst selection : TFA (0.3 equiv) enhances cyclocondensation efficiency in toluene under reflux, improving yields from 21% to 51% .
- Purification : Dry-load flash chromatography (cyclohexane/ethyl acetate gradients) resolves azido intermediates with >95% purity .
- Protecting groups : Para-methoxybenzyl (PMB) protection minimizes side reactions during bromination .
Q. How can contradictory data in biological assays be addressed?
Example: Varied antimicrobial activity in analogs with similar substituents.
- Structure-activity relationship (SAR) studies : Compare analogs with nitrophenyl vs. iodophenyl groups (e.g., nitrophenyl enhances activity due to electron-withdrawing effects) .
- Computational modeling : Docking studies (e.g., AutoDock Vina) to predict binding affinities for TRK isoforms, resolving discrepancies in IC values .
Q. What methodologies are used to design derivatives for specific therapeutic targets?
- Rational design : Introduce substituents (e.g., 5-bromo) to enhance TRK selectivity by filling hydrophobic pockets in kinase domains .
- Hybrid scaffolds : Fuse pyrazolo[3,4-b]pyridine with triazoles to improve solubility and antibacterial efficacy .
- Prodrug strategies : Ester-to-acid hydrolysis (e.g., ethyl to carboxylic acid) to modulate bioavailability in vivo .
Methodological Recommendations
- Contradictory kinase data : Validate using isoform-specific TRK assays (e.g., TRKA vs. TRKB) and co-crystallization studies .
- Low synthetic yields : Screen alternative catalysts (e.g., p-TsOH) or microwave-assisted synthesis to reduce time .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
